Cas no 5720-26-3 (1,2,3-Benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1))

1,2,3-Benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3-Benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1)
- 5-(2-aminoethyl)benzene-1,2,3-triol,hydrochloride
- 3,4,5-Trihydroxyphenethylamine
- 5-Hydroxydopamine hydrochloride
- Pyrogallol,hydrochloride
- DTXSID20205838
- 5-(2-Aminoethyl)pyrogallol hydrochloride
- Pyrogallol, hydrochloride
- 5-Hydroxydopamine hydrochloride, 98%
- 5-(2-aminoethyl)benzene-1,2,3-triol;hydrochloride
- 2-(3,4,5-Trihydroxyphenyl)ethylamine hydrochloride
- NS00046866
- AKOS024015154
- AS-60768
- 1,3-Benzenetriol, 5-(2-aminoethyl)-, hydrochloride
- 5-(2-aminoethyl)benzene-1,2,3-triol hydrochloride
- 1,2,3-Benzenetriol, 5-(2-aminoethyl)-, monohydrochloride
- FT-0620483
- EINECS 227-223-8
- 1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrochloride (1:1)
- 5-(2-Aminoethyl)pyrogallol HCl
- 5-(2-Aminoethyl)-1,2,3-benzenetriol hydrochloride
- SCHEMBL3757551
- NSC298534
- 5720-26-3
- HY-113523
- PD101871
- CHEMBL535194
- NSC 298534
- 2-(3,4,5-trihydroxyphenyl)ethan-1-aminium chloride
- JY3A492F6U
- 1,2,3-Benzenetriol, 5-(2-aminoethyl)-, hydrochloride
- NSC-298534
- CS-0062454
- WSZSSLCEWCKAKU-UHFFFAOYSA-N
- DB-053018
- G77370
-
- MDL: MFCD00012899
- Inchi: InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-6(10)8(12)7(11)4-5;/h3-4,10-12H,1-2,9H2;1H
- InChI Key: WSZSSLCEWCKAKU-UHFFFAOYSA-N
- SMILES: OC1=CC(CCN)=CC(O)=C1O.Cl
Computed Properties
- Exact Mass: 205.05100
- Monoisotopic Mass: 205.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.7
- Surface Charge: 0
- XLogP3: 0.7
- Tautomer Count: 18
Experimental Properties
- Color/Form: Not determined
- Density: 1.395
- Melting Point: 218-220 °C (lit.)
- Boiling Point: 414.5 °C at 760 mmHg
- Flash Point: 204.5 °C
- PSA: 86.71000
- LogP: 1.80690
- Solubility: Not determined
1,2,3-Benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1) Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- Risk Phrases:R36/37/38
- Safety Term:S24/25
1,2,3-Benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0062454-50mg |
5-Hydroxydopamine hydrochloride |
5720-26-3 | ≥97.0% | 50mg |
$70.0 | 2021-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233375A-500 mg |
5-Hydroxydopamine hydrochloride, |
5720-26-3 | ≥95% | 500MG |
¥2,820.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-233375E-50g |
5-Hydroxydopamine hydrochloride, |
5720-26-3 | ≥95% | 50g |
¥71450.00 | 2023-09-05 | |
1PlusChem | 1P003N99-5mg |
5-HYDROXYDOPAMINE HYDROCHLORIDE |
5720-26-3 | 97% | 5mg |
$102.00 | 2023-12-16 | |
A2B Chem LLC | AB69309-250mg |
5-HYDROXYDOPAMINE HYDROCHLORIDE |
5720-26-3 | >95% | 250mg |
$265.00 | 2023-12-30 | |
TargetMol Chemicals | T13512-10mg |
5-Hydroxydopamine hydrochloride |
5720-26-3 | 100% | 10mg |
¥ 1090 | 2024-07-24 | |
A2B Chem LLC | AB69309-5mg |
5-HYDROXYDOPAMINE HYDROCHLORIDE |
5720-26-3 | 97% | 5mg |
$95.00 | 2023-12-30 | |
eNovation Chemicals LLC | Y1257220-500mg |
5-HYDROXYDOPAMINE HYDROCHLORIDE |
5720-26-3 | 97% | 500mg |
$665 | 2025-02-21 | |
ChemScence | CS-0062454-5mg |
5-Hydroxydopamine hydrochloride |
5720-26-3 | ≥97.0% | 5mg |
$60.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45468-50mg |
5-Hydroxydopamine hydrochloride |
5720-26-3 | 98% | 50mg |
¥891.00 | 2023-09-08 |
1,2,3-Benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1) Related Literature
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
Additional information on 1,2,3-Benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1)
1,2,3-Benzenetriol,5-(2-aminoethyl)-, Hydrochloride (1:1) (CAS No. 5720-26-3): An In-Depth Overview
1,2,3-Benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1) (CAS No. 5720-26-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-(2-aminoethyl)catechol hydrochloride, is a derivative of catechol and has garnered attention due to its unique chemical structure and potential biological activities.
The chemical structure of 1,2,3-benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1) consists of a catechol moiety with an aminoethyl group attached at the 5-position. The presence of the catechol group imparts antioxidant properties to the molecule, while the aminoethyl group provides additional reactivity and functional versatility. The hydrochloride salt form ensures solubility in aqueous media, making it suitable for various biological assays and pharmaceutical formulations.
Recent research studies have explored the potential therapeutic applications of 1,2,3-benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1). One notable area of interest is its role as an antioxidant. Catechols are known for their ability to scavenge free radicals and protect cells from oxidative damage. This property makes 1,2,3-benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1) a promising candidate for the development of neuroprotective agents and treatments for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Moreover, the aminoethyl group in 1,2,3-benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1) provides opportunities for further chemical modifications and conjugations. This functional group can be used to attach various biomolecules or drug moieties to create targeted drug delivery systems or prodrugs. For instance, conjugation with peptides or antibodies can enhance the specificity and efficacy of therapeutic interventions.
In addition to its antioxidant properties and potential as a drug delivery platform, 1,2,3-benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1) has been investigated for its anti-inflammatory effects. Inflammatory responses are central to many diseases, including cardiovascular diseases and autoimmune disorders. Studies have shown that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 1,2,3-benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1) could be developed into anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The pharmacokinetic properties of 1,2,3-benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1) have also been studied extensively. Research indicates that it has good bioavailability when administered orally or intravenously. The compound is rapidly absorbed into the bloodstream and distributed to various tissues. However, it is important to note that the half-life of 1,2,3-benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1) is relatively short due to its metabolic degradation by enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). This rapid metabolism necessitates careful dosing regimens to maintain therapeutic levels in the body.
Toxicity studies on 1,2,3-benzenetriol,5-(2-aminoethyl)-, hydrochloride (1:1) have shown that it is generally well-tolerated at therapeutic doses. However, high concentrations can cause adverse effects such as gastrointestinal irritation and hepatotoxicity. Therefore, it is crucial to conduct thorough safety evaluations before advancing this compound into clinical trials.
In conclusion, 1,2,3-benzenetriol,5-(2-aminoethyl)-,hydrochloride (1:1) (CAS No. 5720-26-3) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with antioxidant properties and functional versatility for drug delivery systems. Ongoing research continues to uncover new therapeutic possibilities for this compound in areas such as neuroprotection and anti-inflammation. As our understanding of its biological activities deepens, 1,2,3-benzenetriol,5-(2-aminoethyl)-,hydrochloride (1:1) may become an important tool in the development of novel drugs and treatments for various diseases.
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